Cas no 921915-27-7 (1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide structure
921915-27-7 structure
商品名:1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
CAS番号:921915-27-7
MF:C18H19ClN2O3S
メガワット:378.873062372208
CID:6284486
PubChem ID:40889541

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
    • AKOS021790288
    • (3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide
    • 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
    • BRD-K51048344-001-01-5
    • F2278-0091
    • 921915-27-7
    • インチ: 1S/C18H19ClN2O3S/c1-2-21-17-8-7-16(11-14(17)6-9-18(21)22)20-25(23,24)12-13-4-3-5-15(19)10-13/h3-5,7-8,10-11,20H,2,6,9,12H2,1H3
    • InChIKey: AKTVLXLJWZCVCD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CS(NC1C=CC2=C(C=1)CCC(N2CC)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 378.0804913g/mol
  • どういたいしつりょう: 378.0804913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 74.9Ų

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2278-0091-40mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2278-0091-50mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2278-0091-20mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2278-0091-10μmol
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2278-0091-5mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2278-0091-10mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2278-0091-4mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2278-0091-30mg
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2278-0091-2μmol
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2278-0091-5μmol
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
921915-27-7 90%+
5μl
$63.0 2023-05-16

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 関連文献

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamideに関する追加情報

Comprehensive Overview of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS No. 921915-27-7)

The compound 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, identified by its CAS No. 921915-27-7, is a specialized sulfonamide derivative with a unique structural framework. This molecule combines a chlorophenyl moiety with a tetrahydroquinolinone core, linked via a methanesulfonamide bridge. Such structural features make it a subject of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive compounds.

In recent years, the demand for sulfonamide-based therapeutics has surged, driven by their versatility in targeting enzyme inhibition and receptor modulation. Researchers are particularly intrigued by the potential of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide in addressing inflammatory pathways and neurodegenerative disorders, topics frequently searched in academic databases and AI-driven literature reviews. Its chlorophenyl group may contribute to enhanced lipophilicity, a property often associated with improved blood-brain barrier penetration—a hot topic in CNS drug development.

The tetrahydroquinolinone scaffold within this compound is another focal point, as it mirrors structures found in several FDA-approved drugs. This similarity has sparked discussions in drug repurposing forums and patent literature, where scientists explore its applicability in oncology and metabolic diseases. Notably, the ethyl substitution at the 1-position of the quinolinone ring could influence binding affinity, a detail often highlighted in molecular docking studies shared on platforms like ResearchGate and PubMed.

From a synthetic chemistry perspective, the methanesulfonamide linker in CAS No. 921915-27-7 offers modularity for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in fragment-based drug design, a technique gaining traction in high-throughput screening workflows. Laboratories specializing in small-molecule libraries frequently catalog such compounds to explore kinase inhibition or GPCR targeting, areas dominating pharma industry queries.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide remains an active area of investigation. With growing public interest in green chemistry and sustainable pharmaceuticals, researchers are evaluating its biodegradability and ecotoxicology—keywords frequently paired with regulatory compliance in search engine analytics.

In summary, 921915-27-7 represents a compelling case study at the intersection of drug discovery and chemical innovation. Its multifaceted applications—from neurological research to cancer therapeutics—underscore its relevance in contemporary scientific discourse. As computational chemistry tools evolve, this compound’s molecular dynamics and binding kinetics will likely remain a staple in peer-reviewed journals and conference proceedings.

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